tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

regioisomer scaffold geometry exit vector

tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 210538-72-0) is a bicyclic heterocyclic building block comprising a saturated 5,6,7,8-tetrahydropyrido ring fused to a 2-methylpyrimidine, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine-type nitrogen. The molecular formula is C₁₃H₁₉N₃O₂ and the molecular weight is 249.31 g/mol.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 210538-72-0
Cat. No. B1512065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS210538-72-0
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H19N3O2/c1-9-14-7-10-8-16(6-5-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3
InChIKeyMFFOVBHZCZAHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 210538-72-0): Core Scaffold Identity and Procurement-Relevant Classification


tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 210538-72-0) is a bicyclic heterocyclic building block comprising a saturated 5,6,7,8-tetrahydropyrido ring fused to a 2-methylpyrimidine, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine-type nitrogen. The molecular formula is C₁₃H₁₉N₃O₂ and the molecular weight is 249.31 g/mol . This compound belongs to the pyrido[4,3-d]pyrimidine class, a scaffold that has been exploited in multiple kinase inhibitor programs, most notably as the core of recently disclosed KRAS G12D/G12V inhibitor series [1]. The Boc group enables orthogonal protection strategies during multi-step synthesis of drug candidates, while the 2-methyl substituent on the pyrimidine ring serves as a metabolically inert blocking element that can be carried through to the final bioactive molecule or further elaborated [1].

Why Generic Substitution Fails for CAS 210538-72-0: Regioisomeric Specificity and Protecting Group Orthogonality in Pyridopyrimidine Building Blocks


Substituting tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate with a seemingly similar pyridopyrimidine isomer or alternative protecting group analog introduces quantifiable risks to downstream synthesis and biological activity. Pyridopyrimidines exist as four regioisomeric series—[2,3-d], [3,2-d], [3,4-d], and [4,3-d]—each with a distinct angular fusion geometry that determines the exit vector of substituents in the final drug molecule [1]. For example, tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-15-3) shares the identical molecular formula (C₁₃H₁₉N₃O₂, MW 249.31) but has a fundamentally different ring junction . This shifts the relative orientation of the Boc-protected nitrogen and the 2-methylpyrimidine, altering the shape and pharmacophore presentation of final compounds [1]. Additionally, replacing the Boc group with a Cbz (benzyloxycarbonyl) group changes deprotection conditions from mild acidolysis (TFA or HCl/dioxane) to hydrogenolysis (H₂, Pd/C), which may be incompatible with reduction-sensitive functionality elsewhere in the molecule [2]. These differences are not cosmetic; they directly impact synthetic route feasibility, intermediate stability, and the three-dimensional presentation of the elaborated scaffold to biological targets.

Quantitative Differentiation Evidence for tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Against Closest Analogs


Regioisomeric Ring Fusion Differentiation: pyrido[4,3-d] vs. pyrido[3,2-d]pyrimidine – Vector Angle and Pharmacophore Presentation

The target compound possesses a pyrido[4,3-d]pyrimidine ring fusion, wherein the pyridine nitrogen is positioned at the 4-position of the pyrimidine ring and the saturated ring is attached at the 3,4-face. Its closest commercially available structural isomer, tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-15-3), has a pyrido[3,2-d] fusion pattern where the pyridine nitrogen sits at the 3-position of the pyrimidine and the saturated ring is fused at the 2,3-face . Both compounds share identical molecular formula (C₁₃H₁₉N₃O₂), molecular weight (249.31 g/mol), and the same functional groups (Boc, 2-methyl), yet they are not interchangeable . In the [4,3-d] isomer, the Boc-protected secondary amine is positioned para-like relative to the 2-position of the pyrimidine, whereas in the [3,2-d] isomer, this relationship is meta-like [1]. This angular difference alters the trajectory of substituents introduced at the deprotected piperidine nitrogen, a critical determinant of target binding in kinase inhibitor programs where the pyrido[4,3-d] scaffold has been specifically optimized for KRAS G12D/G12V inhibition [2].

regioisomer scaffold geometry exit vector pyridopyrimidine medicinal chemistry

Protecting Group Orthogonality: Boc vs. Cbz – Deprotection Condition Selectivity and Synthetic Compatibility

The Boc (tert-butoxycarbonyl) protecting group on the target compound enables deprotection under acidic conditions (e.g., TFA/CH₂Cl₂ or 4N HCl/dioxane), which is orthogonal to the hydrogenolytic conditions required for Cbz (benzyloxycarbonyl) removal [1]. In a published synthetic scheme for tetrahydropyrido[4,3-d]pyrimidine cores, both Boc and Cbz were employed as interchangeable protecting groups (PG = Boc or Cbz), with the Boc variant undergoing final deprotection via 4N HCl/dioxane (step i), while the Cbz variant required Pd/C-catalyzed hydrogenation in MeOH (step j) [1][2]. The Boc-protected compound (CAS 210538-72-0) is the direct substrate for acidolytic deprotection to yield the free secondary amine, 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which can then be functionalized with diverse electrophiles [1]. The Cbz analog, benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, would require hydrogenation conditions incompatible with alkenes, alkynes, nitro groups, or certain heterocycles that may be present elsewhere in advanced intermediates [1].

protecting group Boc Cbz orthogonal deprotection solid-phase synthesis

Scaffold Precedence in Active Pharmaceutical Series: pyrido[4,3-d]pyrimidine as a Privileged KRAS Inhibitor Chemotype

The pyrido[4,3-d]pyrimidine scaffold has been specifically selected and claimed in recent patent filings as the core of potent KRAS inhibitors targeting G12D and G12V mutations, which together account for a significant fraction of KRAS-driven non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cases [1]. The patent explicitly discloses compounds of Formula (I)-(III) built upon a pyrido[4,3-d]pyrimidine core, with substituents elaborated from the 6-position of the saturated ring [1]. In contrast, the pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine regioisomers have been more commonly associated with other target classes such as p70S6K and ATR kinase inhibitors, respectively, indicating that the [4,3-d] fusion pattern provides a pharmacophore geometry preferentially suited to the KRAS switch-II pocket [2][3]. The 2-methyl substituent present in CAS 210538-72-0 is a common feature in these KRAS inhibitor series, where the methyl group occupies a small hydrophobic pocket adjacent to the central pyrimidine ring [1].

KRAS inhibitor oncology privileged scaffold pyrido[4,3-d]pyrimidine G12D G12V

Commercial Availability and Purity Benchmarking: CAS 210538-72-0 vs. Closest Regioisomeric Commercial Alternatives

CAS 210538-72-0 is available from multiple reputable vendors (Chemscene, Bidepharm, MolCore, Fluorochem) with guaranteed purity specifications ranging from 95% to ≥97% . The compound is stocked at milligram to gram scale, with transparent pricing: 100 mg at approximately USD 15, 250 mg at USD 36, 1 g at USD 142, and 5 g at USD 497 (Chemscene catalog pricing as of 2025) . In contrast, its closest regioisomeric analog, tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-15-3), is primarily available from a single source (Vulcanchem, Cat. VC2894346) and does not appear in the catalogs of major international building block suppliers such as Bidepharm, Chemscene, or Fluorochem . The benzyl carbamate analog (Cbz variant) is listed primarily by excluded-criteria vendors . This supply landscape means that the pyrido[4,3-d] isomer (CAS 210538-72-0) offers multi-vendor sourcing redundancy, competitive pricing, and batch-to-batch quality documentation (NMR, HPLC, GC) as standard deliverables .

commercial availability purity procurement supply chain CAS registry

Synthetic Route Efficiency: 2-Methyl Pre-installed vs. Post-functionalization Approach in Pyrido[4,3-d]pyrimidine Elaboration

The target compound bears the 2-methyl substituent pre-installed on the pyrimidine ring, eliminating the need for post-synthetic alkylation or cross-coupling at this position. Published synthetic routes to related pyrido[4,3-d]pyrimidine cores have demonstrated that introducing the 2-substituent via condensation of a pre-formed amidine or isothiourea reagent during ring construction is more efficient than post-functionalization of a 2-chloro or 2-unsubstituted pyrimidine intermediate [1][2]. In a process chemistry evaluation of a related tetrahydropyrido[4,3-d]pyrimidine, the chlorination step at the 2-position was identified as low-yielding and a bottleneck in the original 10-step route (overall yield 0.67%) [2]. The newly developed route, which incorporates the substituent earlier, achieved 38% overall yield over 7 steps, representing a ~57-fold yield improvement [2]. By procuring CAS 210538-72-0 with the 2-methyl group already installed, the user bypasses the low-yielding post-condensation functionalization step entirely, entering the synthetic sequence at a more advanced intermediate stage.

synthetic efficiency 2-methyl substitution pre-functionalized scaffold step economy late-stage functionalization

Optimal Application Scenarios for tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate in Drug Discovery and Chemical Biology


KRAS G12D/G12V Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing KRAS switch-II pocket inhibitors can employ CAS 210538-72-0 as a direct-entry scaffold for generating focused compound libraries. Following Boc deprotection with TFA or HCl/dioxane, the liberated secondary amine at the 6-position can be acylated, sulfonylated, or alkylated to introduce diverse side chains targeting the KRAS switch-II binding pocket, in alignment with the substitution patterns claimed in US 2024/0336631 A1 [1]. The pre-installed 2-methyl group occupies a small hydrophobic sub-pocket and does not require additional synthetic manipulation, accelerating SAR cycles [1]. The pyrido[4,3-d] scaffold geometry has been specifically validated for this target class, reducing the risk of investing synthetic effort into a regioisomerically mismatched core [2].

Orthogonally Protected Bicyclic Scaffold for DNA-Encoded Library (DEL) Synthesis

In DEL technology platforms, the Boc group of CAS 210538-72-0 serves as an acid-labile protecting group that is fully orthogonal to the DNA tag, which is stable to acidic conditions but degraded by hydrogenolysis [1]. This allows for on-DNA deprotection and subsequent diversification at the piperidine nitrogen without DNA damage, a critical requirement for DEL-compatible chemistry [1]. The Cbz analog would be incompatible with this application due to the requirement for Pd-catalyzed hydrogenolysis, which degrades DNA tags [1].

Parallel Synthesis and High-Throughput Chemistry for Kinase Panel Screening

The commercial availability of CAS 210538-72-0 at milligram-to-gram scale with documented purity (95–97%) from multiple vendors supports parallel synthesis workflows where dozens to hundreds of analogs are prepared simultaneously for kinase selectivity panel screening [1]. The consistent batch quality with NMR and HPLC documentation ensures that variations in biological activity across analogs can be attributed to structural modifications rather than impurity artifacts [1][2].

Fragment-Based Drug Discovery (FBDD) with Pre-organized Bicyclic Geometry

The pyrido[4,3-d]pyrimidine core provides a rigid, pre-organized bicyclic framework that reduces the entropic penalty upon target binding compared to flexible linkers [1]. Fragment elaborations initiated from CAS 210538-72-0 benefit from this inherent conformational restriction, and the [4,3-d] ring fusion directs substituents along a defined trajectory that can be modeled into the KRAS switch-II pocket or other kinase ATP-binding sites [1][2].

Quote Request

Request a Quote for tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.